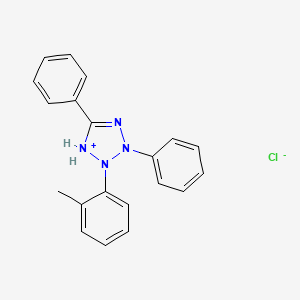![molecular formula C5H4O2S4 B14290225 1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one CAS No. 116341-76-5](/img/structure/B14290225.png)
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one is a chemical compound characterized by its unique structure, which includes a combination of sulfur and oxygen atoms within a fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one typically involves the formation of the fused ring system through a series of chemical reactions. Common synthetic routes include the use of thioethers and carbonates as starting materials, which undergo cyclization under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound’s structure .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable subject for studying ring systems and sulfur-oxygen interactions.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigations into its pharmacological effects have shown promise for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur and oxygen atoms play key roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparaison Avec Des Composés Similaires
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one can be compared with other similar compounds, such as:
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin, 2-(ethylthio)-: This compound has a similar ring structure but includes an ethylthio group, which can alter its reactivity and applications.
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-ethylthio:
The uniqueness of this compound lies in its specific combination of sulfur and oxygen atoms within the fused ring system, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
116341-76-5 |
|---|---|
Formule moléculaire |
C5H4O2S4 |
Poids moléculaire |
224.4 g/mol |
Nom IUPAC |
[1,3]dithiolo[4,5-d][1,3,6]oxadithiepin-2-one |
InChI |
InChI=1S/C5H4O2S4/c6-5-10-3-4(11-5)9-2-7-1-8-3/h1-2H2 |
Clé InChI |
LDZFSKYPSHWMBE-UHFFFAOYSA-N |
SMILES canonique |
C1OCSC2=C(S1)SC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


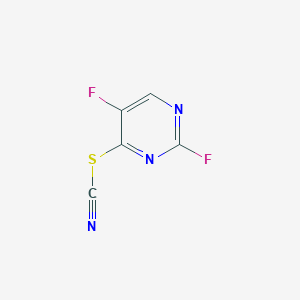
![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)
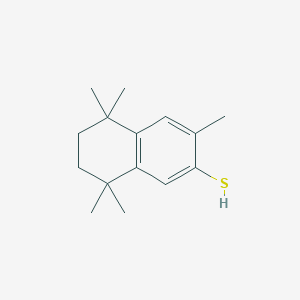
![2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]](/img/structure/B14290164.png)
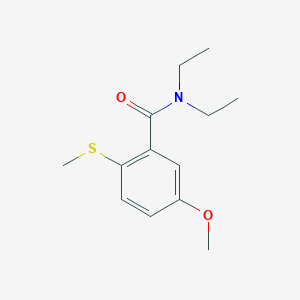

![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
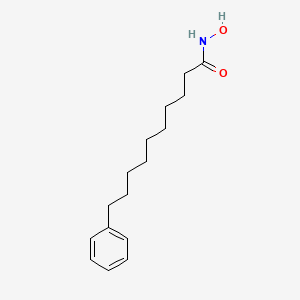
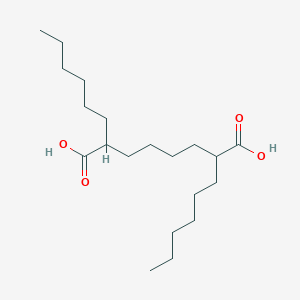

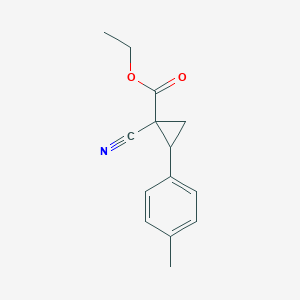
![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)

